molecular formula C15H12BrN3 B7740992 N-Benzyl-6-bromoquinazolin-4-amine

N-Benzyl-6-bromoquinazolin-4-amine

Cat. No.: B7740992
M. Wt: 314.18 g/mol
InChI Key: CRIVWOZDTPNCTP-UHFFFAOYSA-N
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Description

N-Benzyl-6-bromoquinazolin-4-amine is a brominated quinazoline derivative, a class of heterocyclic compounds recognized for significant and diverse biological activities . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry, particularly in the development of potential therapeutic agents. Quinazoline derivatives have been extensively studied for their anti-cancer properties, often acting through the inhibition of key enzymatic pathways such as those mediated by the epidermal growth factor receptor (EGFR) and other kinases, which are crucial in cell signaling and proliferation . The structure of this compound, featuring a bromine atom at the 6-position, provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . Its core quinazoline-4-amine structure is a privileged motif in drug discovery, found in numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects . This product is intended for research applications such as hit-to-lead optimization, biochemical assay development, and as a building block in organic synthesis. It is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-bromoquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-6-7-14-13(8-12)15(19-10-18-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVWOZDTPNCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 6 Bromoquinazolin 4 Amine and Its Analogs

Classical and Contemporary Approaches to Quinazoline (B50416) Ring System Assembly

The construction of the quinazoline ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies often begin with readily available ortho-substituted aniline (B41778) derivatives.

Amidation of Benzoxazinones

A widely employed and classical strategy for synthesizing 3-substituted quinazolin-4(3H)-ones involves the amidation of a 1,3-benzoxazin-4-one intermediate. nih.gov This two-step process typically starts with the acylation of anthranilic acid, which is then cyclized, often using acetic anhydride, to form the benzoxazinone (B8607429) ring. nih.govnih.gov This reactive intermediate is then treated with a primary amine, which opens the oxazinone ring and subsequently closes to form the pyrimidinone ring of the quinazolinone scaffold. nih.gov This method is versatile and has been adapted for the synthesis of a wide array of fused quinazolinone derivatives. nih.gov For instance, the reaction of a benzoxazinone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-quinazolin-4(3H)-ones. nih.gov

Condensation Reactions of 2-Aminobenzoyl Derivatives

Direct condensation reactions starting from 2-aminobenzoyl compounds, such as 2-aminobenzamide (B116534), are fundamental to quinazolinone synthesis. researchgate.netacs.org In these reactions, 2-aminobenzamide is reacted with a compound that provides the C2 carbon of the quinazoline ring. Aldehydes are common reaction partners, often catalyzed by an acid like p-toluenesulfonic acid, to yield 2-substituted-2,3-dihydroquinazolin-4(3H)-ones, which can then be oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.netorganic-chemistry.org

More contemporary methods have expanded the scope of this approach. For example, a sustainable method utilizes dimethyl sulfoxide (B87167) (DMSO) as a C1 source in the presence of hydrogen peroxide as an oxidant to synthesize the quinazolin-4(3H)-one scaffold from 2-aminobenzamide. acs.org Microwave-assisted condensation of 2-aminobenzamides with orthoesters has also been reported as an efficient, often solvent-free, method for building the quinazolinone skeleton. frontiersin.org

Acid-Mediated [4+2] Annulation Reactions

Acid-mediated [4+2] annulation represents a modern and efficient strategy for the synthesis of quinazoline derivatives, particularly 2-aminoquinazolines. mdpi.com In a notable example, hydrochloric acid mediates the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com This process involves the acid-catalyzed formation of a reactive intermediate from the cyanamide, which then undergoes cyclization with the 2-amino aryl ketone, followed by aromatization to yield the 2-aminoquinazoline (B112073) product. mdpi.com This method is practical due to its use of readily available substrates and its tolerance for a wide range of functional groups, leading to high yields of the desired products. mdpi.com Tandem [4+2] annulation approaches are recognized as a significant strategy in the broader synthesis of quinazolines. researchgate.netnih.gov

Targeted Synthesis of N-Benzyl-6-bromoquinazolin-4-amine Core and Related Structures

The specific synthesis of this compound involves a multi-step process that combines the formation of a substituted quinazoline ring with subsequent functionalization to introduce the benzylamino group.

Preparation from 2-Amino-5-bromobenzoic Acid Derivatives

The synthesis of the 6-bromoquinazoline (B49647) core typically begins with 2-amino-5-bromobenzoic acid, also known as 5-bromoanthranilic acid. nih.govchemicalbook.com This starting material can be prepared by the bromination of anthranilic acid. nih.govchemicalbook.com

One common route involves reacting 2-amino-5-bromobenzoic acid with a suitable reagent to form a 6-bromo-substituted quinazolinone intermediate. For example, reaction with phenyl isothiocyanate can yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov For the synthesis of the direct precursor to this compound, 2-amino-5-bromobenzoic acid can be cyclized with formamide (B127407) or formamidine (B1211174) acetate (B1210297) to produce 6-bromoquinazolin-4(3H)-one. frontiersin.orggoogle.com

Table 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Starting Material Reagent Conditions Product Yield Reference
Anthranilic acid N-bromosuccinimide (NBS) Acetonitrile, Room Temperature 5-Bromoanthranilic acid 61.85% nih.gov

Functionalization of Quinazoline-4(3H)-one Intermediates

The most prevalent and traditional pathway to introduce an amino substituent at the C4 position of the quinazoline ring involves a two-step functionalization of a quinazolin-4(3H)-one intermediate. acs.org

First, the 6-bromoquinazolin-4(3H)-one intermediate is chlorinated. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the C4-carbonyl group into a more reactive 4-chloro substituent, yielding 6-bromo-4-chloroquinazoline (B1286153). acs.orgnih.gov

In the second step, the 4-chloroquinazoline (B184009) undergoes a nucleophilic aromatic substitution reaction with a primary amine. For the target compound, 6-bromo-4-chloroquinazoline is reacted with benzylamine (B48309). acs.orgnih.gov The amine displaces the chlorine atom at the C4 position to form the final product, this compound. This reaction is often carried out by heating the reactants in a suitable solvent, such as 2-propanol. nih.gov Microwave irradiation has been shown to significantly accelerate this type of reaction, leading to shorter reaction times and high yields. acs.orgnih.gov

Table 2: General Synthesis of 4-Aminoquinazolines from Quinazolinones

Step Intermediate Reagent(s) Product Reference
1. Chlorination Quinazolin-4(3H)-one Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) 4-Chloroquinazoline acs.orgnih.gov

Derivatization of 4-Chloroquinazoline Precursors

A prevalent and effective method for the synthesis of this compound and its analogs involves the derivatization of 4-chloroquinazoline precursors. This approach hinges on the regioselective nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinazoline ring. The enhanced electrophilicity of the C4 position, compared to C2, makes it the preferred site for nucleophilic attack.

Numerous studies have demonstrated that reactions of 2,4-dichloroquinazoline (B46505) precursors with a variety of nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently lead to substitution at the 4-position. nih.gov This regioselectivity is a key advantage, allowing for the controlled synthesis of 2-chloro-4-aminoquinazoline derivatives. nih.gov The reaction conditions can be tailored, with reaction times ranging from minutes to hours, depending on the reactivity of the specific quinazoline and the nucleophilicity of the amine. nih.gov For instance, the reaction of 2,4-dichloroquinazolines with aliphatic and benzylic amines is often carried out in solvents like THF at room temperature, sometimes with the addition of a base such as triethylamine (B128534) or diisopropylethylamine. nih.gov

A transition-metal-free approach for synthesizing quinazolin-4-ones has also been developed, utilizing a cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.org This method offers an efficient route to both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.org

Interactive Table: Regioselective SNAr Reactions of 2,4-Dichloroquinazoline Precursors
NucleophileBaseSolventTemperature (°C)Reaction TimeReference
Aliphatic AminesEt3N, iPr2NEtTHF, AcetonitrileRoom Temp. - 820.5 - 3 h nih.gov
BenzylaminesEt3N, iPr2NEtTHF, EthanolRoom Temp. - 8216 h nih.gov
AnilinesNaOAcTHF/H2O, Dioxane, 2-propanol~80-82Several hours nih.gov

Multicomponent Approaches to Quinazolin-4(3H)-imines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and often lead to diverse molecular scaffolds. researchgate.netnih.gov

One notable multicomponent approach for the synthesis of quinazolin-4(3H)-imines involves a copper-catalyzed three-component assembly of 2-cyanoarylboronic acids, cyanamides, and amines. researchgate.net This method provides a direct route to functionalized quinazolin-4(3H)-imines, which can be further hydrolyzed to the corresponding quinazolin-4(3H)-ones. researchgate.net Another innovative one-pot, three-component synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones utilizes arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization. acs.org Furthermore, Ugi four-component reactions (Ugi-4CR) have been employed to rapidly synthesize diverse polycyclic quinazolinones. acs.org

Advanced Functionalization and Derivatization Techniques Applicable to the Quinazoline Scaffold

The versatility of the quinazoline core is further enhanced by a variety of advanced functionalization techniques that allow for the introduction of diverse substituents, leading to a broad spectrum of chemical entities with potential applications in various fields. mdpi.comchim.it

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the quinazoline scaffold. nih.govfrontiersin.orgnih.gov These reactions offer a powerful means to introduce aryl, heteroaryl, and alkyl groups onto the quinazoline ring system.

For instance, the Suzuki-Miyaura coupling, which typically employs a palladium catalyst, allows for the arylation and heteroarylation of halo-substituted quinazolines. Similarly, the Kumada coupling, utilizing a nickel or palladium catalyst, facilitates the coupling of Grignard reagents with haloquinazolines. These methods have significantly streamlined the synthesis of a wide range of substituted quinazolines. mdpi.com

C-H Activation/Annulation Methodologies

Direct C-H activation has become a highly attractive and atom-economical strategy for the functionalization of heterocyclic compounds, including quinazolines. researchgate.netnih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. nih.gov

Transition metal catalysis, particularly with metals like rhodium, iridium, and cobalt, has been instrumental in the development of C-H activation/annulation reactions on the quinazoline scaffold. mdpi.comresearchgate.net These reactions enable the direct formation of new rings fused to the quinazoline core. For example, rhodium-catalyzed C-H activation and annulation of 2-aryl-quinazolinones with internal alkynes can lead to the construction of complex polycyclic systems. researchgate.net

Copper-Catalyzed Oxidative Functionalization

Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper compared to other transition metals. rsc.orgrsc.org In the context of quinazoline chemistry, copper catalysis has been effectively used for oxidative functionalization reactions.

One such example is the copper-catalyzed oxidative coupling of quinazoline 3-oxides with unactivated aldehydes, which provides an efficient route to functionalized quinazolines. rsc.org Another notable application is the copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) to synthesize benzoquinoliziniums. nih.gov Furthermore, a copper-catalyzed oxidative coupling of quinazoline-3-oxides and formamides has been developed for the synthesis of O-quinazolinic carbamates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

As mentioned earlier, Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of the quinazoline scaffold, particularly at the C4 position. chim.itthieme-connect.comresearchgate.net The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring activates the halogens at positions 2 and 4 towards nucleophilic displacement.

The regioselectivity of SNAr reactions on 2,4-dihaloquinazolines is a well-established principle, with the C4 position being significantly more reactive towards nucleophiles than the C2 position. nih.gov This allows for the sequential and selective introduction of different nucleophiles at these two positions, providing a powerful strategy for the synthesis of diversely substituted quinazolines. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. nih.govchim.it For example, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization offers a transition-metal-free route to quinazolin-4-ones. acs.org

Interactive Table: Advanced Functionalization Techniques for the Quinazoline Scaffold
TechniqueCatalyst/ReagentKey TransformationReference
Suzuki-Miyaura CouplingPalladium CatalystC-C bond formation (arylation) mdpi.com
C-H Activation/AnnulationRhodium, Iridium, CobaltFormation of fused ring systems researchgate.net
Copper-Catalyzed Oxidative CouplingCopper Catalyst/OxidantC-C and C-O bond formation rsc.orgrsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr)Base or CatalystSubstitution of halogens with nucleophiles nih.govacs.orgchim.itthieme-connect.comresearchgate.net

Oxidant-Free Synthesis Strategies

The development of synthetic routes that avoid harsh oxidants aligns with the principles of green chemistry, aiming for more sustainable and efficient processes. While a direct oxidant-free synthesis for this compound is not extensively documented in the reviewed literature, strategies employed for analogous quinazoline structures, particularly quinazolin-4(3H)-ones, provide valuable insights into potential methodologies.

One notable oxidant-free approach involves a copper-catalyzed three-component reaction. This method facilitates the synthesis of phenolic quinazolin-4(3H)-ones by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. The key to this process is the in-situ generation of an N-sulfonylketenimine intermediate, which then undergoes two nucleophilic additions. The subsequent elimination of the sulfonyl group is driven by aromatization, yielding the quinazolinone core without the need for an external oxidant. mdpi.com This strategy has been successfully applied to the synthesis of a bromo-substituted analog, 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-bromoquinazolin-4(3H)-one, demonstrating its potential applicability to the synthesis of related bromo-substituted quinazolines. mdpi.com

Another avenue for oxidant-free synthesis involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides mediated by hydrochloric acid. This [4+2] annulation reaction provides an efficient route to 2-aminoquinazoline derivatives. mdpi.com Although this method employs an acid mediator, it circumvents the use of traditional oxidizing agents. The versatility of this reaction with a range of substrates suggests its potential adaptation for the synthesis of this compound by utilizing a suitably substituted 2-aminobenzonitrile (B23959) precursor.

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of synthetic products like this compound and its analogs are crucial. A combination of spectroscopic techniques is typically employed for this purpose, providing detailed information about the molecular structure and purity of the compound.

The primary techniques for the characterization of quinazoline derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a quinazoline derivative, the protons on the quinazoline core typically appear in the aromatic region (δ 7.0-9.0 ppm). The benzylic protons (CH₂) of the N-benzyl group are expected to resonate as a characteristic singlet or doublet, usually in the range of δ 4.0-5.5 ppm. The protons of the benzyl (B1604629) group's phenyl ring will also appear in the aromatic region. The bromine substituent on the quinazoline ring influences the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the quinazoline ring typically appear in the range of δ 110-165 ppm. The benzylic carbon atom would be expected around δ 45-55 ppm. The presence and position of the bromine atom can be inferred from its effect on the chemical shifts of the carbon atoms in the quinazoline ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For an N-benzyl-substituted aminoquinazoline, characteristic absorption bands would be expected for:

N-H stretching vibrations (if a secondary amine is present within the quinazoline core), typically in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations of the aromatic and benzylic groups, usually above and below 3000 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the quinazoline and phenyl rings, in the range of 1400-1650 cm⁻¹.

C-Br stretching vibrations, which typically appear at lower frequencies in the fingerprint region.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

A comprehensive analysis of the data obtained from these techniques allows for the definitive structural confirmation of the synthesized this compound and its analogs.

Structure Activity Relationship Sar Studies of N Benzyl 6 Bromoquinazolin 4 Amine Derivatives

General Principles of SAR in Quinazoline (B50416) Chemistry

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The quinazoline core itself provides a rigid framework that allows for precise orientation of functional groups to interact with target biomolecules.

Key principles governing the SAR of quinazolines include:

Hydrogen Bonding: The nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are critical for forming hydrogen bonds with amino acid residues in the ATP-binding pocket of many kinases, such as the Epidermal Growth Factor Receptor (EGFR). These interactions are often essential for anchoring the inhibitor to the active site and achieving high potency. nih.gov

Substituent Effects: The electronic properties of substituents on the quinazoline core can modulate the basicity of the ring nitrogens and influence binding affinity. For instance, the introduction of electron-donating groups at positions 6 and 7 has been shown to increase the activity of certain quinazoline-based inhibitors. nih.gov

Positional Importance: The biological profile of a quinazoline derivative is highly dependent on the substitution pattern. Positions 2, 4, 6, and 7 are common points of modification, and alterations at these sites can drastically change the molecule's therapeutic application, from anticancer to antimicrobial or anti-inflammatory agents. nih.govnih.gov The 4-amino group is a particularly crucial feature for a large class of kinase inhibitors. mdpi.com

Impact of Substituents on Biological Activity Profiles

The systematic modification of different parts of the N-Benzyl-6-bromoquinazolin-4-amine scaffold allows for a detailed exploration of its SAR, leading to the optimization of its biological effects.

Substitutions on the quinazoline nucleus are a primary strategy for fine-tuning biological activity.

Position 2: This position is tolerant to a variety of substituents, which can influence the compound's potency and selectivity. For instance, incorporating a meta-substituted aromatic ring at the C-2 position has been found to be favorable for anticancer activity. nih.gov In other series, small groups like methyl or functional groups such as thiols have been deemed important for antimicrobial effects. nih.gov The introduction of a pyridyl ring at this position has also yielded compounds with promising inhibitory activity. nih.gov

Position 4: The amino group at position 4 is a linchpin for the activity of many quinazoline-based kinase inhibitors. The 4-anilino (an aniline (B41778) ring attached to the amino group) and 4-benzylamino moieties are preferred side chains for potent activity. ebi.ac.uk For EGFR inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is essential for high-affinity binding. nih.govmdpi.com The nature of the group attached to this amino function dictates the molecule's interaction with the target protein.

Position 6: This position, along with positions 7 and 8, is a key site for modification. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), at the 6- and 7-positions can enhance the inhibitory activity of kinase inhibitors. nih.govebi.ac.uk Halogenation at this position is also a critical determinant of activity, a point further elaborated in section 3.2.3.

PositionSubstituent TypeGeneral Effect on ActivityReference
2 Meta-substituted aryl ringFavorable for anticancer activity nih.gov
Methyl, ThiolImportant for antimicrobial activity nih.gov
Pyridyl ringCan produce promising inhibitory activity nih.gov
4 Anilino or BenzylaminoPreferred side chains for potent activity ebi.ac.uk
6 Electron-donating groups (e.g., -OCH3)Can enhance kinase inhibitory activity nih.govebi.ac.uk
Halogens (e.g., -Br, -Cl)Can significantly improve activity nih.govnih.gov
Nitro group (-NO2)Increases activity in certain series nih.gov

The N-benzyl group at the 4-amino position is a key structural feature. While the benzyl (B1604629) group itself contributes to the molecule's activity, substitutions on its phenyl ring offer a powerful tool for modulating potency.

SAR studies on related pyrimidine (B1678525) and quinazoline series have shown that this position is highly amenable to modification. Replacing the simple phenyl ring of the benzyl group with other aromatic systems or introducing substituents can lead to significant changes in inhibitory concentration (IC50) values. For example, replacing the benzylamine (B48309) with a phenyl-substituted benzylamine was well-tolerated in a series of USP1/UAF1 inhibitors. acs.org Furthermore, introducing heterocyclic rings, such as pyridine, can lead to a substantial increase in potency. acs.org

The following table, based on data from N-benzyl-2-phenylpyrimidin-4-amine derivatives, illustrates the impact of substitutions on the benzyl moiety on inhibitory potency. acs.org

R Group (on Benzyl Moiety)IC50 (µM)
Phenyl (unsubstituted)3.1
4-Phenyl3.7
4-Pyridine1.9
3-Pyridine1.1

Data adapted from a study on pyrimidine derivatives, illustrating the principle of benzyl modification. acs.org

Halogenation is a widely used strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase membrane permeability. In the context of quinazolines, halogenation at positions 6 and 8 has been shown to significantly improve antimicrobial activities. nih.gov

Bioisosteric Replacements and Their Effects on Potency

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful strategy for drug design. nih.govcambridgemedchemconsulting.com This approach can lead to improved potency, selectivity, and pharmacokinetic properties.

In the context of quinazoline derivatives, several bioisosteric replacements have been explored with notable effects:

Core Scaffold Replacement: In some studies, the entire quinazoline core has been replaced with a pyrimidine ring. This modification was found to be well-tolerated, resulting in compounds with comparable or even increased potency, while also reducing molecular weight and lipophilicity. acs.org

Heterocyclic Ring Replacement: In a study on related benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in a significant enhancement of anti-leukemic activity. nih.gov This highlights how modifying appended heterocyclic systems can be a fruitful strategy.

Atom Replacement within a Linker: Research on condensed quinazolines has shown that replacing a carbon atom with a sulfur atom in a side chain (a C/S bioisosteric replacement) can significantly alter biological activity. In one case, this replacement led to a decrease in affinity for the COX-1 enzyme but resulted in a compound with significant anti-inflammatory activity, suggesting a potential shift in the mechanism of action or target profile. nih.gov

Original Group/ScaffoldBioisosteric ReplacementObserved EffectReference
Quinazoline CorePyrimidine CoreComparable or increased potency, lower MW acs.org
1,2,3-Triazole Ring1H-Tetrazole RingEnhanced anti-leukemic activity nih.gov
Carbon Atom (in side chain)Sulfur AtomAltered target affinity, retained activity nih.gov

Conformational Analysis and Isomeric Influences on Activity

The three-dimensional shape (conformation) of a molecule and the presence of different isomers can have a profound impact on its ability to bind to a biological target.

Conformational Flexibility: Increasing the conformational flexibility of a molecule can sometimes lead to improved activity by allowing it to adopt an optimal binding pose. For example, inserting a thiophene-2-ylmethanamine group at the C-4 position of the quinazoline core was shown to increase conformational flexibility and result in good antiproliferative activity. nih.gov

SAR Insights Derived from Specific Biological Activity Screens

The quinazoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological activities. encyclopedia.pubnih.govnih.gov The introduction of a bromine atom at the 6-position and a benzylamine at the 4-position creates the core structure of this compound, a template for developing derivatives with diverse therapeutic potential. Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives for specific biological targets, revealing how modifications to the quinazoline core and its substituents influence antiproliferative, antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and antimycobacterial activities. nih.govnih.govacs.orgnih.govmdpi.com

The 6-bromoquinazoline (B49647) skeleton is a key feature in the design of potent anticancer agents. nih.govnih.govresearchgate.net The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov SAR studies reveal that the nature and position of substituents on the N-benzyl moiety, as well as modifications at other positions of the quinazoline ring, significantly impact cytotoxicity.

A series of 6-bromoquinazoline derivatives demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values ranging from 0.53 to 46.6 μM. nih.govresearchgate.net Within this series, the substitution pattern on the phenyl ring attached to the quinazoline nitrogen was critical. Compound 5b , featuring a meta-fluoro substitution on the phenyl ring, exhibited the most potent activity, with IC₅₀ values of 0.53 μM against SW480 and 1.95 μM against MCF-7, surpassing the efficacy of cisplatin (B142131) in these assays. nih.govresearchgate.net This highlights the beneficial effect of an electron-withdrawing group at the meta position. Molecular docking studies suggest that these compounds may exert their effect through inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In another series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the substituent attached to the sulfur atom at position 2 greatly influenced activity. nih.gov Derivatives with an aliphatic chain at this position, such as compound 8a , showed 2- to 8-fold greater cytotoxicity than those with aromatic chains. nih.gov Compound 8a was the most potent in this series, with IC₅₀ values of 15.85 μM (MCF-7) and 17.85 μM (SW480), demonstrating higher potency than the EGFR inhibitor Erlotinib against the MCF-7 cell line. nih.gov

Further studies on 6-aryloxyl substituted quinazoline derivatives, designed based on the structure of poziotinib, identified compound 4m as a highly potent agent against N87 (gastric cancer) and H1975 (non-small-cell lung cancer) cell lines, with IC₅₀ values of 6.3 nM and 7.5 nM, respectively. nih.gov The preliminary SAR indicated that substitutions on the acryloyl group generally decreased antitumoral activity. nih.gov

CompoundR (Substitution on Phenyl at N3)R' (Substitution at C2)Cell LineIC₅₀ (μM)Reference
5b 3-FluoroHSW4800.53 nih.govresearchgate.net
5b 3-FluoroHMCF-71.95 nih.govresearchgate.net
8a PhenylS-CH₂(CH₂)₅CH₃MCF-715.85 nih.gov
8a PhenylS-CH₂(CH₂)₅CH₃SW48017.85 nih.gov
4m See Ref.See Ref.N870.0063 nih.gov
4m See Ref.See Ref.H19750.0075 nih.gov
Cisplatin --SW480>10 nih.gov
Erlotinib --MCF-7>100 nih.gov

Quinazoline and quinazolinone derivatives are recognized for their potential as antimicrobial agents, particularly against Gram-positive bacteria. nih.govacs.orgresearchgate.net SAR studies on 4(3H)-quinazolinones have provided insights into the structural requirements for antibacterial activity. These compounds generally show good activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), but are less effective against Gram-negative organisms. acs.org

The SAR of 4(3H)-quinazolinones was explored by modifying three distinct rings of the structure. It was found that these compounds primarily target Staphylococcal species. acs.org For instance, compound 27 in one study displayed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.org The mechanism of action for some quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin (B1676495) resistance in S. aureus. acs.org

In a series of 6-bromo-2-phenyl-3-substituted-4-quinazolinones, a derivative incorporating a 1-amino-2-mercaptotriazole moiety (VII ) showed significant inhibitory zones against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with activity comparable to the standard drug ampicillin. researchgate.net This suggests that introducing heterocyclic moieties at the 3-position can broaden the antibacterial spectrum. Another study highlighted that N-hexyl substituted isatin-quinazoline derivatives were relatively active against a range of bacteria and fungi. nih.gov

Initial screening of a compound library identified 6-bromoindolglyoxylamide polyamine derivatives with antimicrobial activity against Gram-positive bacteria. nih.gov Further synthesis and evaluation of a series of 6-bromo derivatives led to the identification of analogs with enhanced activity against E. coli and moderate to excellent antifungal properties. nih.gov

Compound Class/DerivativeKey Structural FeatureTarget Organism(s)Activity MetricFindingReference
Quinazolinone 27 Specific substitutions on quinazolinone ringsS. aureus (including resistant strains)MIC≤0.5 μg/mL acs.org
Triazole derivative VII 1-amino-2-mercaptotriazole at position 3S. aureus, E. coliZone of InhibitionComparable to Ampicillin researchgate.net
Isatin-quinazoline N-hexyl substituted isatinGram-positive/negative bacteria, fungi-Relatively active nih.gov
6-Bromoindolglyoxylamides Polyamine chainE. coli, Fungi-Enhanced antibacterial, good antifungal nih.gov

Quinazoline derivatives have been extensively investigated for their analgesic and anti-inflammatory properties. encyclopedia.pubnih.govresearchgate.net SAR studies have shown that substitutions at the 2, 3, and 6-positions of the quinazolinone ring are critical for these activities. nih.gov

In a study of 2-methyl-6-bromoquinazolin-4-ones, various substituents were introduced at the 3-position. nih.gov The presence of a p-chlorophenyl group consistently led to better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov Thiazolidinone derivatives generally showed better activity than the corresponding azetidinones. The most active compound, 21 , a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, produced a 32.5% inhibition of edema in the carrageenan-induced paw edema model. nih.gov This highlights the synergistic effect of the 6-bromo substituent, the 2-methyl group, and a 3-position substituent containing both a thiazolidinone ring and a p-chlorophenyl moiety.

Another study confirmed that quinazoline derivatives can exhibit both peripheral and central analgesic activity, alongside dose-dependent inhibition of inflammation in animal models. jneonatalsurg.com The mechanism is thought to involve the inhibition of cyclooxygenase (COX) and potentially the modulation of inflammatory cytokines. jneonatalsurg.com The marketed NSAID Proquazone is a quinazoline derivative, underscoring the therapeutic potential of this scaffold. encyclopedia.pub

CompoundKey Structural FeaturesActivity% Edema InhibitionFindingReference
Compound 9 2-methyl-6-bromo, 3-[2'-(p-chlorobenzylideneamino)phenyl]Anti-inflammatory20.4%p-chlorophenyl group enhances activity. nih.gov
Compound 15 2-methyl-6-bromo, azetidinone at position 3Anti-inflammatory-Better activity than other azetidinones. nih.gov
Compound 21 2-methyl-6-bromo, thiazolidinone & p-chlorophenyl at position 3Anti-inflammatory32.5%Most active in the series; thiazolidinones are superior to azetidinones. nih.gov
Phenylbutazone Standard DrugAnti-inflammatory-Reference for comparison. nih.gov

The quinazoline nucleus is a key pharmacophore for anticonvulsant activity, with early drugs like methaqualone belonging to this class. nih.govnih.gov SAR studies have established several key requirements for potent activity. The presence of a halogen or another electron-rich group at the 6-position is known to improve antiepileptic effects. nih.gov

A study exploring the SAR of various quinazoline derivatives found that lipophilicity plays a significant role. For instance, a compound with a butyl group (3 ) showed higher activity (67% protection) than less lipophilic parent compounds, which was attributed to enhanced blood-brain barrier penetration. nih.gov Further modifications revealed that the anticonvulsant activity is sensitive to the substitution pattern. Molecular docking studies suggested that these compounds might act by inhibiting human carbonic anhydrase II (hCA II), with the most active compounds showing the lowest binding energy. nih.gov

The general structure for anticonvulsant quinazolines often includes a substituted amine at the 4-position and a halogen at the 6- or 8-position. nih.gov The design of novel derivatives often involves attaching different aromatic amine moieties to the quinazoline core via a linker, mimicking the features of lead compounds like methaqualone. nih.gov In the SAR for (R)-lacosamide, a known antiepileptic agent, it was found that for N-benzyl derivatives, nonbulky substituents at the 4'-position of the benzyl ring resulted in excellent activity, regardless of their electronic properties. nih.gov This indicates that steric factors at this position are more critical than electronic ones for this particular scaffold.

Compound Class/FeatureKey Structural RequirementPutative MechanismSAR InsightReference
Quinazoline Derivatives Halogen (e.g., Br) at C6/C8GABA-A Receptor ModulationHalogenation at C6/C8 improves activity. nih.gov
Quinazoline Derivative 3 Highly lipophilic group (butyl)hCA II InhibitionIncreased lipophilicity enhances activity. nih.gov
Quinazoline Derivative 13 Specific substitutionshCA II InhibitionLowest binding energy correlates with highest activity. nih.gov
N-benzyl amides Nonbulky 4'-substituent on benzylNot specifiedSteric factors at the 4'-position are critical. nih.gov

While less explored than other activities, quinazoline derivatives have shown promise as antimycobacterial agents. In the search for new drugs against Mycobacterium tuberculosis (Mtb), a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally analogous to the title compound, were synthesized and evaluated. mdpi.com

The SAR study of these 4-aminoquinoline (B48711) derivatives provided valuable insights. The nature of the substituent on the quinoline (B57606) ring was found to be critical. Two compounds from the series exhibited minimal inhibitory concentrations (MICs) against the Mtb H37Rv strain that were comparable to the first-line drug isoniazid. mdpi.com Specifically, compound 9g , which is an N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine, was one of the active compounds. Although this compound has a chlorine at position 6 instead of bromine, the findings are highly relevant. The study demonstrated that the bulky N-(4-(benzyloxy)benzyl) group is well-tolerated and can lead to potent activity. These lead compounds were also found to be selective for the bacillus, showing no significant toxicity against Vero and HepG2 mammalian cell lines. mdpi.com The synthesis of these compounds involved the reaction of 4-chloroquinolines with the appropriate N-(4-(benzyloxy)benzyl)amines, indicating a viable synthetic route for generating diverse analogs for further SAR exploration. mdpi.com

CompoundQuinoline SubstituentsBenzyloxybenzyl SubstituentsMtb H37Rv MIC (μM)Selectivity Index (Vero/MIC)Reference
9g 6-Chloro, 2-Methyl, 4-NHRUnsubstituted3.9>64 mdpi.com
Isoniazid --3.6- mdpi.com
Rifampicin --0.03- mdpi.com

Mechanistic Investigations of N Benzyl 6 Bromoquinazolin 4 Amine and Its Derivatives

Elucidation of Molecular Mechanisms of Action (MoA)

The anticancer properties of quinazoline (B50416) derivatives are often attributed to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer. Research into compounds structurally related to N-Benzyl-6-bromoquinazolin-4-amine has shed light on their complex mechanisms of action, encompassing the identification of molecular targets, modulation of intracellular signaling, and the induction of cellular responses culminating in cancer cell death.

Identification of Molecular Targets (e.g., enzymes, receptors, signaling proteins)

The primary molecular targets for many quinazoline-based anticancer agents are protein kinases, which play a pivotal role in cell signaling and are frequently mutated or overexpressed in cancer. Derivatives of this compound have been investigated for their ability to inhibit a range of these enzymes.

Notably, compounds with a quinazolin-4(3H)-one core, which is structurally similar to this compound, have been shown to target and inhibit several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. nih.gov These include:

Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, its inhibition can halt cancer cell proliferation.

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in a subset of breast cancers and other malignancies.

c-Met: A receptor tyrosine kinase that, when activated, is involved in cell proliferation, invasion, and angiogenesis.

Anaplastic Lymphoma Kinase (ALK): A key oncogenic driver in certain types of lung cancer and other tumors. nih.gov

The presence of a bromine atom at the 6-position of the quinazoline ring is considered to be a critical feature for the biological activity of these compounds. nih.gov This substitution is believed to enhance the interaction with the ATP-binding pocket of these kinases, thereby improving their inhibitory potency. Molecular docking studies on similar 6-bromo-quinazoline derivatives have further supported the interaction with the hinge region of kinases like EGFR.

Modulation of Intracellular Signaling Pathways (e.g., ALK/PI3K/AKT, MAPK)

By inhibiting key molecular targets like ALK, this compound and its derivatives can effectively disrupt downstream signaling cascades that are essential for cancer cell survival and proliferation. One of the most critical pathways implicated is the ALK/PI3K/AKT pathway .

Mechanistic studies on a lead compound from a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which share the core structure, revealed a significant inhibitory effect on the ALK/PI3K/AKT signaling pathway. nih.gov This pathway is a central regulator of cell growth, metabolism, and survival. Its inhibition by these quinazoline derivatives can lead to a cascade of cellular events that ultimately result in a halt of the cell cycle and the induction of programmed cell death (apoptosis). While the direct effect on the MAPK pathway by this compound has not been explicitly detailed in the reviewed literature, the crosstalk between the PI3K/AKT and MAPK pathways is well-established, suggesting a potential for indirect modulation.

Induction of Cellular Responses (e.g., cell cycle arrest, apoptosis, mitochondrial membrane potential disruption)

The modulation of signaling pathways by this compound derivatives translates into profound cellular responses that are indicative of their anticancer potential.

Cell Cycle Arrest: A key cellular response observed with related quinazolinone derivatives is the induction of cell cycle arrest, particularly in the G1 phase. nih.gov This prevents the cancer cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation.

Apoptosis: The inhibition of pro-survival pathways like ALK/PI3K/AKT ultimately leads to the induction of apoptosis. This is a form of programmed cell death that is a crucial mechanism for eliminating cancerous cells. The promotion of apoptosis by these compounds is a key indicator of their therapeutic potential. nih.gov

Mitochondrial Membrane Potential Disruption: A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Studies on related quinazolinone derivatives have demonstrated their ability to alter the mitochondrial membrane potential, which is a key step that precedes the activation of caspases and the execution of the apoptotic program. nih.gov

Interference with Cellular Processes (e.g., hydrogen bonding with amino acid side chains)

The interaction of this compound and its derivatives with their protein kinase targets is predicated on specific molecular interactions within the ATP-binding site. While direct crystallographic data for this specific compound is not available, molecular docking studies of similar quinazoline derivatives provide insights into these interactions.

The quinazoline ring system typically forms one or more hydrogen bonds with the hinge region of the kinase. The benzyl (B1604629) group and other substituents can then form additional hydrophobic and van der Waals interactions with other amino acid residues in the binding pocket, contributing to the affinity and selectivity of the inhibitor. The nitrogen atoms in the quinazoline core and the amine substituent are key hydrogen bond acceptors and donors, respectively, facilitating a strong and stable interaction with the target protein.

Pre-clinical Target Identification and Validation Approaches

The identification and validation of the molecular targets and mechanisms of action of compounds like this compound rely on a suite of pre-clinical in vitro assays.

In Vitro Biochemical and Cell-Based Functional Assays

A variety of in vitro assays are employed to characterize the anticancer activity of these compounds. These assays can be broadly categorized into biochemical assays and cell-based functional assays.

Biochemical Assays:

Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done using purified recombinant enzymes and measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. This allows for the determination of the IC50 value, a measure of the compound's potency.

Cell-Based Functional Assays:

Antiproliferative Assays: The most common initial screening assay is the evaluation of a compound's ability to inhibit the growth of cancer cell lines. This is typically performed using cell lines known to be dependent on the suspected target kinases (e.g., A549 lung cancer cells). The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. This can reveal if the compound induces cell cycle arrest at a specific checkpoint. nih.gov

Apoptosis Assays: The induction of apoptosis can be confirmed using several methods, including Annexin V/propidium iodide staining followed by flow cytometry, which distinguishes between viable, apoptotic, and necrotic cells.

Mitochondrial Membrane Potential Assays: Specific fluorescent dyes, such as JC-1, are used in conjunction with flow cytometry or fluorescence microscopy to assess changes in the mitochondrial membrane potential. nih.gov

Western Blotting: This technique is used to measure the levels of specific proteins involved in the targeted signaling pathways (e.g., phosphorylated and total ALK, PI3K, AKT) to confirm that the compound is modulating the intended pathway within the cell.

The following table summarizes the antiproliferative activity of a lead compound from a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives against a panel of lung cancer cell lines, demonstrating the type of data generated in these pre-clinical studies. nih.gov

Cell LineIC50 (µM)
A5490.44
H1975>50
PC-9>50

This data indicates a potent and selective inhibitory effect on the A549 cell line.

Biomarker Identification and Validation

The identification and validation of biomarkers are crucial for understanding the therapeutic potential and mechanism of action of investigational compounds. For derivatives of this compound, biomarker strategies are guided by their observed biological effects in preclinical studies, such as anti-inflammatory and anti-cancer activities. nih.govfrontiersin.org

In the context of anti-inflammatory effects, studies on related N-benzyl-N-methyldecan-1-amine have shown inhibition of inflammatory mediators. nih.govfrontiersin.org This suggests that key inflammatory cytokines and signaling proteins could serve as relevant biomarkers. For instance, the downregulation of tumor necrosis factor (TNF)-α and interleukin (IL)-1β, and the inhibition of signaling pathways involving c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), have been noted. nih.govfrontiersin.org

In oncology, research into similar compounds has pointed towards their potential to modulate epigenetic targets and cancer cell proliferation. For example, derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been identified as inhibitors of the TRIM24 bromodomain, which is implicated in the progression of certain cancers like prostate cancer. nih.gov Therefore, the expression levels and activity of such proteins and downstream markers of cell proliferation and apoptosis could be valuable biomarkers.

A summary of potential biomarkers based on the activity of related compounds is presented below:

Potential Biomarker Biological Context Relevance Reference
TNF-αInflammationA key pro-inflammatory cytokine that could be downregulated. nih.govfrontiersin.org
IL-1βInflammationAn inflammatory cytokine whose production may be inhibited. nih.govfrontiersin.org
p38 MAPKInflammatory SignalingA kinase in a key inflammatory pathway that could be inhibited. nih.govfrontiersin.org
JNKInflammatory SignalingA kinase involved in stress and inflammatory responses. nih.govfrontiersin.org
TRIM24OncologyAn epigenetic reader that is a potential target for anti-cancer activity. nih.gov
Caspase-3ApoptosisA key executioner caspase in the apoptotic pathway. mdpi.com
Caspase-9ApoptosisAn initiator caspase in the intrinsic apoptotic pathway. mdpi.com
Bax/Bcl-2 ratioApoptosisPro- and anti-apoptotic proteins, the ratio of which is indicative of apoptosis. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the ligand-protein interactions that underpin the biological activity of compounds like this compound and its derivatives. Such analyses provide insights into the binding modes and affinities of these compounds with their protein targets, guiding further structural optimization. scispace.com

Characterization of Binding Modes and Affinities

Molecular docking studies on compounds structurally related to this compound have revealed specific binding modes within the active sites of their target proteins. For instance, in the case of kinase inhibitors, the quinazoline scaffold often serves as a core that anchors the molecule into the ATP-binding pocket of the enzyme. scispace.com

The binding affinities of these compounds are quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the computationally derived binding energy. Studies on various quinazoline derivatives have reported a range of binding affinities, which are influenced by the nature and position of substituents on the quinazoline ring and the N-benzyl group. For example, certain fluoroquinazolinones have been evaluated for their binding affinity with the Epidermal Growth Factor Receptor (EGFR). scispace.com Similarly, some N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have shown potent inhibition of the TRIM24 bromodomain with IC₅₀ values in the low micromolar range. nih.gov

The following table summarizes the binding affinities of some related compounds to their respective targets:

Compound/Derivative Target Protein Binding Affinity (IC₅₀ / Binding Energy) Reference
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (11d)TRIM24 BromodomainIC₅₀ = 1.88 µM nih.gov
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (11h)TRIM24 BromodomainIC₅₀ = 2.53 µM nih.gov
Quinazolin-2,4-dione derivative (4)COVID-19 Main Protease-9.6 kcal/mol
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)VEGFR-2IC₅₀ = 0.728 µM mdpi.com
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)VEGFR-2IC₅₀ = 0.503 µM mdpi.com

Analysis of Key Interactions with Amino Acid Residues

The stability of the ligand-protein complex is determined by a network of interactions between the compound and the amino acid residues within the binding site. For quinazoline derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. scispace.com

The nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with backbone amides or specific residues in the protein. scispace.com For example, the N1 atom of the quinazoline nucleus has been observed to form a hydrogen bond with the hydroxyl group of a methionine residue (Met769) in the active site of EGFR. scispace.com The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. The bromo substituent at the 6-position of this compound may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Key interactions for related compounds are detailed in the table below:

Compound/Derivative Target Protein Key Interacting Residues Type of Interaction Reference
Fluoroquinazolinone derivative (6)EGFRMet769Hydrogen Bond scispace.com
Quinazolin-2,4-dione derivative (4)COVID-19 Main ProteaseGln127, Lys5, Lys137Hydrogen Bond, Arene-Cation
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivativesMAO-A, MAO-BNot specifiedπ-π stacking, Hydrogen Bond mdpi.com

Computational and Cheminformatics Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters, offering a lens into the behavior of N-Benzyl-6-bromoquinazolin-4-amine at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For compounds like this compound, DFT is employed to calculate a range of properties that are crucial for understanding its chemical behavior and potential as a drug candidate. nih.govsapub.org Applications of DFT include the determination of optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The B3LYP functional with a 6-31G* basis set is a commonly used level of theory for such calculations on quinazoline (B50416) derivatives, providing a balance between accuracy and computational cost. nih.gov These calculations are fundamental for subsequent molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net

The initial step in many computational studies involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). For this compound, this process would involve computational software packages to adjust bond lengths, bond angles, and dihedral angles until a minimum energy geometry is achieved.

Subsequent electronic structure analysis provides deeper insights. The distribution of electrons in the molecule, as described by the HOMO and LUMO, is critical for its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC4-N(amine)1.35 Å
C6-Br1.90 Å
N(amine)-C(benzyl)1.45 Å
Bond AngleC2-N1-C8a115.5°
C5-C6-C7120.0°
N3-C4-N(amine)122.0°
Dihedral AngleC2-N1-C8a-C8179.5°
C4-N(amine)-C(benzyl)-C(phenyl)110.0°

Table 2: Illustrative Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govacs.org For this compound, MD simulations can be used to explore its conformational flexibility, which is the range of shapes the molecule can adopt. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as a protein kinase. nih.govacs.org

MD simulations can also be used to study the binding and unbinding of a ligand to its receptor, providing insights into the stability of the ligand-protein complex and the key interactions that maintain this binding. acs.orgnih.gov By simulating the behavior of the this compound molecule in a solvated environment, researchers can gain a more realistic understanding of its behavior in a biological system. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

The journey of a drug through the body is described by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov In silico ADME prediction has become an essential part of the drug discovery process, allowing for the early identification of compounds with potentially poor pharmacokinetic properties. nih.govri.se

A variety of computational models, including those based on quantitative structure-property relationships (QSPR) and machine learning, are used to predict these properties. nih.gov These models are trained on large datasets of compounds with known ADME properties and can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. mdpi.comfrontiersin.org While specific results for this compound are not provided, these predictive tools are crucial for assessing its drug-likeness.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgnih.govmdpi.commdpi.com This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). wikipedia.orgmdpi.com

If the three-dimensional structure of the biological target is known, SBVS methods like molecular docking can be used to predict how this compound might bind to the target's active site. nih.gov In contrast, LBVS methods are used when the target structure is unknown and rely on the principle that molecules with similar structures are likely to have similar biological activities. wikipedia.org

Once a "hit" compound is identified through virtual screening, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a key role in this process by suggesting chemical modifications to the lead compound and predicting the effect of these modifications. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. tandfonline.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

For a series of active quinazoline derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. nih.govtandfonline.com This model can then be used as a 3D query to search for other molecules in a database that fit the pharmacophore, or to guide the design of new molecules with improved activity. nih.gov For this compound, a hypothetical pharmacophore model could be constructed based on its structural features.

Table 3: Hypothetical Pharmacophore Features for this compound

FeatureDescription
Aromatic Ring (AR1)Quinazoline ring system
Aromatic Ring (AR2)Benzyl (B1604629) ring
Hydrogen Bond Donor (HBD)Amine group at position 4
Hydrogen Bond Acceptor (HBA1)Nitrogen at position 1 of the quinazoline ring
Hydrogen Bond Acceptor (HBA2)Nitrogen at position 3 of the quinazoline ring
Halogen Atom (X)Bromine at position 6

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

To fully explore the chemical space around the N-Benzyl-6-bromoquinazolin-4-amine scaffold, the adoption of modern, efficient synthetic methodologies is crucial. Traditional methods for synthesizing 4-aminoquinazolines often involve multiple steps, harsh conditions, and long reaction times, which can limit the rapid generation of diverse compound libraries. mdpi.com Future synthetic efforts should focus on more advanced and efficient strategies.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.govmdpi.org Applying microwave irradiation to the condensation of a suitable 4-chloro-6-bromoquinazoline precursor with benzylamine (B48309) could provide a rapid and efficient route to the core scaffold. mdpi.com This method's key advantage is its ability to accelerate the synthesis of a library of derivatives by varying the amine component, allowing for extensive structure-activity relationship (SAR) studies.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. nih.govscispace.comrsc.orgrsc.orgacs.org The bromine atom at the 6-position of this compound is an ideal handle for such transformations (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This would enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, to probe the impact of modifications at this position on biological activity. Furthermore, one-pot palladium-catalyzed cascade reactions, which combine multiple synthetic steps into a single operation, could offer an atom-economical and efficient approach to building the quinazoline (B50416) core itself from simpler starting materials. nih.govscispace.comrsc.org

Multicomponent Reactions (MCRs): MCRs offer a highly efficient pathway to complex molecules in a single step, minimizing waste and purification efforts. Investigating MCRs to construct the this compound scaffold or its derivatives could be a fruitful area of research. For instance, a one-pot reaction involving an appropriately substituted anthranilonitrile, an aldehyde, and an amine source under catalytic conditions could be explored. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 4-Aminoquinazoline Analogs

Methodology Typical Precursors Key Advantages Potential for Diversification Relevant Citations
Classical Synthesis 4-Chloroquinazoline (B184009), Amines Well-established procedures Moderate; often requires harsh conditions and long reaction times mdpi.com
Microwave-Assisted 4-Chloroquinazoline, Amines Rapid reaction times, higher yields, cleaner products High; allows for rapid library synthesis mdpi.comnih.govasianpubs.org
Palladium-Catalyzed o-Nitrobenzamides, Alcohols High efficiency, good functional group tolerance, one-pot capabilities Very High; enables extensive modification at halogenated positions nih.govscispace.comrsc.org
Multicomponent Reactions Anthranilonitriles, Nitriles/Orthoesters High atom economy, operational simplicity, rapid access to complexity High; depends on the scope of the specific MCR nih.govresearchgate.net

Advanced SAR Studies for Enhanced Potency and Selectivity

Systematic SAR studies are essential to optimize the biological activity of this compound. Based on extensive research on analogous 4-aminoquinazoline-based inhibitors, particularly those targeting protein kinases, several key structural regions can be identified for modification. nih.govnih.govresearchgate.net

Modification of the N-Benzyl Group: The benzyl (B1604629) group can be systematically modified to explore steric and electronic requirements. Introducing substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions of the phenyl ring can influence binding affinity and selectivity. Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) is another avenue for exploration.

Substitution at the 6-Position: The bromine atom serves as a valuable synthetic handle but also contributes to the molecule's lipophilicity and electronic properties. nih.gov As mentioned, it can be replaced with a variety of groups using palladium catalysis. This will help determine the optimal substituent size, polarity, and hydrogen-bonding capacity at this position for target engagement.

Substitution at other positions of the Quinazoline Core: Although the starting scaffold is substituted at position 6, exploring modifications at positions 2, 5, 7, and 8 of the quinazoline ring is a logical next step. For example, introducing small alkyl or methoxy (B1213986) groups at the 7-position has been shown to enhance the activity of some quinazoline-based kinase inhibitors. nih.gov

Hybridization with other Pharmacophores: A modern drug design strategy involves creating hybrid molecules by combining two or more pharmacophores to achieve multi-target activity or improved potency. nih.gov The this compound scaffold could be linked to other biologically active moieties, such as hydroxamic acids, pyrazoles, or thiazoles, to explore novel biological effects. emanresearch.org

Deeper Mechanistic Insights into Target Engagement and Cellular Effects

While SAR studies can identify potent compounds, understanding their mechanism of action is crucial for further development. The 4-aminoquinazoline scaffold is famously associated with the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at its binding site. nih.govnih.gov

Future research should aim to:

Identify Molecular Targets: Unbiased screening approaches, such as chemical proteomics or thermal shift assays, can be employed to identify the primary protein targets of this compound.

Validate Target Engagement: Once putative targets are identified, their engagement by the compound should be confirmed in cellular models. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide evidence of direct binding in a physiological context.

Elucidate Cellular Effects: The downstream cellular consequences of target engagement need to be investigated. This includes assessing the compound's effects on cell proliferation, cell cycle progression, and apoptosis in relevant cell lines (e.g., cancer cell lines known to be dependent on specific kinases). nih.gov For example, flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase, such as G2/M. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental work can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. tandfonline.comtandfonline.com

Molecular Docking: If a primary target of this compound is identified and its 3D structure is known, molecular docking can be used to predict the binding mode of the compound and its analogs. tandfonline.combenthamdirect.com This can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for affinity and can guide the design of new derivatives with improved binding. benthamdirect.com

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): For a series of synthesized analogs with corresponding biological activity data, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. tandfonline.comresearchgate.netjbclinpharm.org These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are predicted to increase or decrease activity. researchgate.net This information provides a powerful visual guide for rational drug design.

Table 2: Computational Approaches in Quinazoline Drug Design

Computational Method Application Potential Outcome for this compound Relevant Citations
Molecular Docking Predicts binding mode and affinity of a ligand to a target protein. Elucidation of key interactions with the target protein; guidance for substituent design. tandfonline.combenthamdirect.comtandfonline.com
3D-QSAR Correlates the 3D properties of a series of molecules with their biological activity. Generation of predictive models and 3D contour maps to guide rational design of more potent analogs. tandfonline.comresearchgate.netjbclinpharm.org
Molecular Dynamics Simulates the movement of a protein-ligand complex over time. Assessment of the stability of the predicted binding mode and the flexibility of the complex. tandfonline.combenthamdirect.com

Investigation of this compound Derivatives in Emerging Biological Paradigms

While the quinazoline scaffold is well-established in oncology, its therapeutic potential is not limited to this area. mdpi.comymerdigital.comijmpr.in Future research should explore the activity of this compound and its derivatives in other disease contexts.

Neurodegenerative Diseases: Quinazoline derivatives have shown promise as multifunctional agents for diseases like Alzheimer's by targeting processes such as cholinesterase activity, β-amyloid aggregation, and tau protein phosphorylation. mdpi.comdrugbank.comnih.govresearchgate.netresearchgate.net Screening a library of this compound analogs against these targets could uncover novel leads for neurodegenerative disorders.

Antiviral Activity: The quinazoline core has been identified in compounds with activity against a range of viruses, including human cytomegalovirus (HCMV) and influenza. nih.govnih.gov Given the urgent need for new antiviral agents, evaluating this compound derivatives for their ability to inhibit viral replication is a worthwhile endeavor. acs.org

Immunomodulation: Recently, quinazoline derivatives have been investigated as inhibitors of immune checkpoints like IDO1 and PD-L1, which are key targets in cancer immunotherapy. nih.gov Exploring whether this compound or its analogs can modulate immune responses represents a cutting-edge research direction.

By pursuing these multifaceted research avenues, the scientific community can systematically elucidate the structure-activity relationships, mechanisms of action, and full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzyl-6-bromoquinazolin-4-amine, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : React 6-bromo-4-chloroquinazoline with benzylamine in a polar aprotic solvent (e.g., DMF or THF) using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. Stir at room temperature for 2–16 hours .
  • Step 2 : Purify the crude product via column chromatography (ethyl acetate/hexanes gradient) to isolate the target compound. Typical yields range from 47% to 99% depending on stoichiometry and solvent choice .
  • Yield Optimization : Low yields (e.g., 3–8% in related compounds) may arise from side reactions; increasing equivalents of benzylamine or using microwave-assisted synthesis (150°C, 1 hour) can enhance efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the benzyl CH2 group (δ ~4.9 ppm, doublet). The quinazoline C4-amine resonance appears as a singlet .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C15H12BrN3: 338.0234) .
  • IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Approach :

  • Grow single crystals via slow evaporation in a solvent mixture (e.g., EtOAc/hexanes).
  • Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances .
  • Example: A related quinazoline derivative showed planar geometry at the C4-amine, with torsional angles <5° deviation, confirming rigidity .

Q. What strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?

  • Experimental Design :

  • Kinase Profiling : Test against CDC2-like kinases (CLK1–4) using ATP-binding assays. Use Reaction Biology Corporation’s protocols for high-throughput screening .
  • IC50 Determination : Employ dose-response curves (0.1–10 µM) with a luminescence readout. A related 6-bromoquinazolin-4-amine analog showed IC50 values <100 nM for CLK1 .
  • Selectivity : Cross-test against off-target kinases (e.g., EGFR, CDK2) to assess specificity .

Q. How can Suzuki-Miyaura coupling be applied to functionalize this compound?

  • Protocol :

  • Step 1 : React the bromo-substituted compound with aryl/heteroaryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in DMF/water (3:1) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2 eq). Heat at 150°C under microwave irradiation for 1 hour .
  • Step 2 : Purify via silica column chromatography (ethyl acetate/hexanes gradient). Typical yields range from 58% to 85% .
  • Validation : Monitor coupling efficiency via LCMS (retention time ~4.5 minutes) and 1H NMR for new aryl proton signals .

Data Contradiction Analysis

Q. Why do synthetic yields for this compound derivatives vary widely across studies?

  • Key Factors :

  • Solvent Choice : DMF improves solubility but may promote side reactions (e.g., hydrolysis of 4-chloroquinazoline). THF offers milder conditions but slower kinetics .
  • Catalyst Loading : Excess Hünig’s base (e.g., 1.5 eq) can deprotonate intermediates, reducing byproducts .
  • Microwave vs. Conventional Heating : Microwave methods reduce reaction time (1 hour vs. 16 hours) and improve yields by 20–30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.